molecular formula C9H13NO B14144594 N-(Methoxymethyl)-4-methylaniline CAS No. 88919-94-2

N-(Methoxymethyl)-4-methylaniline

Cat. No.: B14144594
CAS No.: 88919-94-2
M. Wt: 151.21 g/mol
InChI Key: KZDXSQUQFVFDTI-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the aniline ring, and a methyl group attached to the para position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Methoxymethyl)-4-methylaniline can be synthesized through several methods. One common approach involves the reaction of 4-methylaniline with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

N-(Methoxymethyl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds.

Scientific Research Applications

N-(Methoxymethyl)-4-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Methoxymethyl)-4-methylaniline involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring can undergo electrophilic substitution reactions, allowing the compound to interact with different biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    N-(Methoxymethyl)aniline: Lacks the methyl group at the para position.

    4-Methylaniline: Lacks the methoxymethyl group.

    N-Methylaniline: Lacks both the methoxymethyl and para-methyl groups.

Uniqueness

N-(Methoxymethyl)-4-methylaniline is unique due to the presence of both the methoxymethyl and para-methyl groups, which confer distinct chemical and physical properties. These structural features influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and materials science.

Properties

CAS No.

88919-94-2

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-(methoxymethyl)-4-methylaniline

InChI

InChI=1S/C9H13NO/c1-8-3-5-9(6-4-8)10-7-11-2/h3-6,10H,7H2,1-2H3

InChI Key

KZDXSQUQFVFDTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCOC

Origin of Product

United States

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